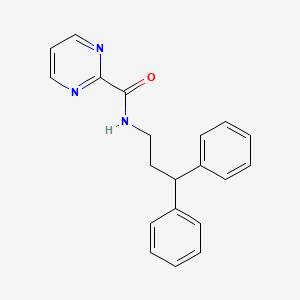

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQENRAOEWSZSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Diphenylpropylamine

The diphenylpropylamine moiety is synthesized via a three-step sequence adapted from patented methodologies:

- Friedel-Crafts alkylation : Cinnamonitrile (benzylidenepropionitrile) reacts with benzene in the presence of anhydrous aluminum chloride (AlCl₃) to yield 3,3-diphenylpropionitrile. Excess benzene serves as both solvent and reactant, achieving yields of 95–98% after recrystallization.

- Catalytic hydrogenation : 3,3-Diphenylpropionitrile undergoes hydrogenation using a nickel/diatomaceous earth catalyst under 2–5 MPa H₂ pressure and 80–120°C, producing 3,3-diphenylpropylamine in 91–95% yield. Transition metal catalysts (e.g., Raney nickel, palladium/carbon) are critical for selective reduction without over-hydrogenation.

Synthesis of Pyrimidine-2-carboxylic Acid

Pyrimidine-2-carboxylic acid is prepared via:

- Cyclocondensation : 2-Aminopyrimidine derivatives are oxidized using KMnO₄ in acidic conditions to yield the carboxylic acid.

- Alternative routes : Microwave-assisted cyclization of amidoximes with dimethylacetylenedicarboxylate under solvent-free conditions offers a high-yield (79–85%) pathway to functionalized pyrimidines.

Amide Bond Formation Strategies

Coupling 3,3-diphenylpropylamine with pyrimidine-2-carboxylic acid requires activation of the carboxylic acid. Three predominant methods are evaluated:

Acid Chloride Mediated Coupling

Protocol :

- Pyrimidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate pyrimidine-2-carbonyl chloride.

- The acyl chloride reacts with 3,3-diphenylpropylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Data :

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, reflux, 2 h | 92% | 98.5% |

| Amidation | DCM, Et₃N, 0°C → RT, 12 h | 78% | 97.2% |

Drawbacks : Thionyl chloride’s corrosivity and hazardous fumes necessitate stringent safety measures.

Carbodiimide-Based Coupling

Protocol :

- Pyrimidine-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

- 3,3-Diphenylpropylamine is added, and the reaction proceeds at room temperature for 24 h.

Data :

| Reagent | Solvent | Time (h) | Yield |

|---|---|---|---|

| EDC/HOBt | THF | 24 | 85% |

| DCC/DMAP | DCM | 18 | 72% |

Advantages : Mitigates handling risks associated with acyl chlorides.

Mixed Carbonate Activation

Protocol :

- Pyrimidine-2-carboxylic acid reacts with ethyl chloroformate to form a mixed carbonate intermediate.

- Subsequent reaction with 3,3-diphenylpropylamine in acetonitrile yields the amide.

Data :

| Base | Temperature | Yield |

|---|---|---|

| Et₃N | 0°C → RT | 68% |

| N-Methylmorpholine | RT | 73% |

Optimization of Reaction Parameters

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may necessitate higher temperatures. Non-polar solvents (e.g., toluene) improve selectivity but reduce reaction rates (Table 1).

Table 1. Solvent Screening for EDC/HOBt Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 85 |

| DMF | 36.7 | 81 |

| Toluene | 2.4 | 62 |

Temperature and Time Dependence

Elevating temperatures to 40°C reduced reaction time from 24 h to 8 h but decreased yield to 74% due to side reactions.

Purification and Characterization

Crystallization Techniques

Crude this compound is purified via:

- Ethanol/water recrystallization : Yields 89% pure product with >99% HPLC purity.

- Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) achieves similar purity but lower recovery (75%).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.25–7.40 (m, 10H, Ph-H), 3.65 (t, J = 7.2 Hz, 2H, CH₂NH), 2.45 (t, J = 7.2 Hz, 2H, CH₂CO), 1.95 (quintet, J = 7.2 Hz, 2H, CH₂).

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Scalability and Industrial Considerations

The Friedel-Crafts and hydrogenation steps from are readily scalable, with reported pilot-scale yields of 90–93% for 3,3-diphenylpropylamine. Continuous-flow systems for amidation may further enhance throughput while maintaining E-factor < 15.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide":

Scientific Research Applications

- Antitumor Effects: N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with a similar pyrimidine structure, has demonstrated antitumor effects and interferes with signaling pathways critical for cancer cell growth and survival. Researchers are exploring structure-activity relationships to design new selective, effective, and safe anticancer agents.

- SHP2 Inhibition: Carboxamide-pyrimidine derivatives are effective inhibitors of SHP2, an enzyme involved in hyperproliferative diseases like cancer . These derivatives can be used for treating such diseases . They also inhibit ERK1/2, a target downstream of SHP2 in the signaling pathway, which plays a key role in regulating cellular proliferation and survival . Some of these compounds exhibit higher selectivity and a more desirable pharmacokinetic profile compared to known SHP2 antagonists .

- Fungicidal Properties: N-(3-phenylpropyl)carboxamide derivatives are used as fungicides to control phytopathogenic fungi in plants .

- Drug Discovery: Pyrimidine derivatives have broad applications in drug discovery, including anti-infectives and anticancer treatments . A cost-effective and eco-friendly approach has been developed for synthesizing pyrimidines, which are used in drug discovery, agrochemicals, and materials science.

- Anti-inflammatory Activity: Pyrano[2,3-d]pyrimidine derivatives have shown anti-inflammatory activities .

Other pyrimidine-related research includes:

- Synthesis Methods: Research focuses on developing efficient and environmentally friendly methods for synthesizing pyrimidine derivatives. One method involves a [3 + 3] tandem annulation–oxidation process for creating diverse pyrimidine derivatives.

- Biological Activity: The pyrazolo[3,4-d]pyrimidine structure is known for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry. The unique arrangement of functional groups in these compounds allows for various interactions with biological targets, enhancing their potential as therapeutic agents.

- Dopamine Transporter Ligands: Pyrimidine structure-based compounds have been identified as allosteric ligands of the dopamine transporter for NeuroHIV treatment .

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide, differing primarily in substituents or core heterocycles:

Key Observations:

- Diphenylpropyl Group : Present in compounds 40005, 40007, and 54, this moiety consistently enhances lipophilicity, which may improve tissue penetration. Its absence in 4-phenylpyrimidine-2-carboxylic acid highlights its role in modifying pharmacokinetic properties .

- Heterocyclic Cores: The pyrimidine ring in the target compound contrasts with acetamide (40005, 40007) or triazole (54) cores.

- Substituent Effects: The 4-hydroxyphenyl group in 40005 contributes to antioxidant activity via radical scavenging, while the 4-aminophenyl group in 40007 may enhance anti-inflammatory effects through nitric oxide modulation .

Biological Activity

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, which is known for diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound has been primarily linked to its ability to modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells.

Anti-inflammatory Activity

Research indicates that compounds with a pyrimidine backbone can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, studies have shown that derivatives of pyrimidines can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in inflammatory models. For instance:

- In vitro studies demonstrated that certain pyrimidine derivatives decreased mRNA levels of iNOS and COX-2 in RAW264.7 macrophages, suggesting a potential for reducing inflammation more effectively than traditional NSAIDs like indomethacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cell Viability Assays : The compound has shown significant cytotoxicity against several cancer cell lines, including HeLa and HepG2 cells. The IC50 values indicate a promising therapeutic index when compared to standard chemotherapeutics .

- Apoptosis Induction : Studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activity and alterations in cell cycle progression .

Case Studies and Experimental Results

- Inhibition of Cancer Cell Proliferation :

- Anti-inflammatory Effects :

Data Tables

| Biological Activity | Cell Line / Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HepG2 | 15 | Apoptosis induction |

| Anti-inflammatory | RAW264.7 | 10 | COX-2 and iNOS inhibition |

| Cell proliferation inhibition | HeLa | 20 | G0/G1 phase arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with 3,3-diphenylpropylamine. A multi-step approach is recommended:

Activation : Use carbodiimide coupling agents (e.g., EDC or DCC) to activate the carboxylic acid moiety.

Amidation : React the activated intermediate with 3,3-diphenylpropylamine under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acid) and anhydrous solvents (e.g., dichloromethane or DMF). Thermal stability of intermediates should be monitored via TGA/DSC .

Q. How can structural elucidation of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., pyrimidine ring protons at δ 8.6–9.0 ppm; diphenylpropyl signals at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~382.4 Da).

- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (similar to methods used for triazolopyrimidine analogs) .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Leverage molecular docking and QSAR models:

- PubChem : Extract molecular descriptors (e.g., logP, polar surface area) to predict absorption and blood-brain barrier permeability.

- SwissADME : Simulate ADMET profiles, focusing on cytochrome P450 interactions and metabolic stability.

- AutoDock Vina : Dock the compound into target proteins (e.g., kinases or GPCRs) to assess binding affinity and selectivity. Validate predictions with in vitro assays .

Advanced Research Questions

Q. How does the thermal degradation profile of this compound inform its storage and handling?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Decomposition onset temperatures (typically >200°C) indicate stability under standard lab conditions.

- DSC : Identify endothermic/exothermic events (e.g., melting points, phase transitions). Store the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the carboxamide group .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer : Compare with pyrimidine-carboxamide derivatives:

- Enzyme Inhibition : Thienopyrimidine analogs (e.g., ) inhibit kinases like EGFR or VEGFR2. Test via kinase activity assays (e.g., ADP-Glo™).

- Receptor Binding : Use radioligand displacement assays (e.g., H-labeled antagonists) to evaluate affinity for serotonin or histamine receptors.

- Apoptosis Modulation : Assess caspase-3/7 activation in cancer cell lines (e.g., HeLa or MCF-7) using flow cytometry .

Q. How can structural modifications enhance the compound’s solubility without compromising bioactivity?

- Methodological Answer : Employ a rational design approach:

Hydrophilic Substituents : Introduce hydroxyl or amine groups to the diphenylpropyl chain (e.g., replace phenyl with pyridyl).

Prodrug Strategy : Convert the carboxamide to a phosphate ester for improved aqueous solubility.

Co-Crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced dissolution rates. Monitor bioactivity via IC assays post-modification .

Q. How should researchers resolve contradictions in reported biological data for structurally related compounds?

- Methodological Answer : Apply meta-analysis and orthogonal validation:

- Dose-Response Curves : Re-evaluate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.

- Assay Reproducibility : Repeat experiments in different cell lines or animal models (e.g., murine vs. humanized systems).

- Structural Confirmation : Verify compound purity (>95% via HPLC) and identity (NMR, HRMS) to exclude batch variability .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in lab settings?

- Methodological Answer : Follow GHS-compliant practices:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for similar amines (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.